molecular formula C9H14N2O B517535 (((2-Aminoethyl)amino)methyl)phenol CAS No. 53894-28-3

(((2-Aminoethyl)amino)methyl)phenol

Cat. No.: B517535
CAS No.: 53894-28-3
M. Wt: 166.22 g/mol
InChI Key: ZJSCDDIGFJQVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((2-Aminoethyl)amino)methyl)phenol (CAS 51505-90-9), with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol, is a chemical compound of interest in research and analytical chemistry . This compound is recognized for its role as an analytical standard in chromatography. It can be analyzed using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic studies and the isolation of impurities in preparative separations . The structure of the compound, featuring phenol and polyamine groups, suggests potential utility as a building block (synthon) in organic synthesis and as a ligand in coordination chemistry, given that similar polyamine structures are known to act as chelating agents for metals . This product is intended for research and analytical applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53894-28-3

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(2-aminoethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2

InChI Key

ZJSCDDIGFJQVAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCN)O

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)O

Appearance

Solid powder

Other CAS No.

53894-28-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF 2 (cross-linking agent)
agidol AF-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

a. 4-(2-Aminoethyl)phenol Hydrochloride (Tyramine HCl)
  • Structure: Phenol with a -CH₂-CH₂-NH₂ group at the para position, forming a hydrochloride salt.
  • Key Differences: Lacks the methyl-aminoethylamino (-CH₂-NH-CH₂-CH₂-NH₂) side chain present in the target compound.
  • Applications : Tyramine HCl is a biogenic amine involved in neurotransmission and is used in biochemical research .
  • Physicochemical Properties : High water solubility due to the hydrochloride salt, contrasting with the free base form of the target compound .
b. 2-((Dimethylamino)methyl)phenol
  • Structure: Phenol substituted with a -CH₂-N(CH₃)₂ group.
  • Key Differences: Replaces the primary amine groups with dimethylamino substituents, reducing hydrogen-bonding capacity.
  • Applications : Used in corrosion inhibition and as a catalyst intermediate. The dimethyl group enhances lipophilicity, improving solubility in organic solvents .
c. 2-[(2-Aminoethyl)amino]ethanol
  • Structure: Ethanol backbone with a -NH-CH₂-CH₂-NH₂ side chain.
  • Key Differences: Replaces the phenol ring with a hydroxylated ethyl group, altering electronic properties.
  • Applications: Functions as a chelating agent and surfactant. The ethanol backbone increases polarity, enhancing solubility in aqueous systems .

Functional Analogues in Bioactive Molecules

a. Thiourea Derivatives
  • Example: Compounds synthesized from 4-(2-aminoethyl)phenol () exhibit inhibitory activity against human carbonic anhydrases.
  • Comparison: The target compound’s primary amines enable conjugation with sulfamoyl groups, enhancing binding affinity compared to dimethylamino analogues .
b. Fluorescent Probes
  • Example: (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol ().
  • Comparison : The nitro and pyridine substituents in this derivative introduce fluorescence properties, whereas the parent compound lacks such functional groups .

Solubility and Reactivity

  • (((2-Aminoethyl)amino)methyl)phenol: Moderate solubility in polar solvents due to amine and hydroxyl groups. Reactivity includes nucleophilic substitution and Schiff base formation .
  • 2-((Dimethylamino)methyl)phenol: Enhanced solubility in non-polar solvents, suitable for organic-phase reactions .

Preparation Methods

Reaction Components and Stoichiometry

  • Phenol : Acts as the nucleophilic substrate. The hydroxyl group activates the ring for electrophilic substitution.

  • Formaldehyde : Serves as the carbonyl component, providing the methylene bridge. Paraformaldehyde is often preferred for controlled release of formaldehyde.

  • Ethylene diamine : Functions as the primary amine source. Its two amine groups necessitate careful stoichiometric control to avoid over-alkylation.

Typical molar ratios are:

ComponentMolar Ratio (Relative to Phenol)
Ethylene diamine1.0–1.4
Formaldehyde1.0–2.2

Reaction Conditions

  • Solvent : Acetonitrile is commonly used due to its polar aprotic nature, which stabilizes the iminium intermediate. Ethyl acetate has also been reported in analogous syntheses.

  • Temperature : Reactions are conducted at 60–70°C under reflux to ensure efficient mixing and intermediate stability.

  • Time : Completion typically requires 1–8 hours, depending on the substitution pattern and solvent.

A representative procedure involves:

  • Dissolving phenol (1.0 equiv) in acetonitrile.

  • Adding ethylene diamine (1.2 equiv) and paraformaldehyde (1.2 equiv).

  • Refluxing at 65°C for 4 hours.

  • Isolating the product via vacuum distillation or column chromatography.

Alternative Synthetic Routes

While the Mannich reaction dominates, alternative methods have been explored for specialized applications:

Schiff Base Intermediate Reduction

Salicylaldehyde derivatives can react with ethylene diamine to form Schiff bases, which are subsequently reduced to secondary amines. However, this route primarily yields analogs with imine linkages rather than the target Mannich base. For example:

  • Reacting salicylaldehyde with ethylene diamine in ethyl acetate forms (E)-2-(((2-aminoethyl)imino)methyl)phenol.

  • Reducing the imine bond using NaBH₄ or catalytic hydrogenation could theoretically yield this compound, though this pathway remains underexplored in the literature.

Multi-Step Alkylation

Patent US6136972A describes a two-step alkylation process for related Mannich bases:

  • Mannich Reaction : Synthesize 2-[(secondary amino)methyl]-5-alkylphenol using m-alkylphenol, a secondary amine, and formaldehyde.

  • Alkylation : React the intermediate with an alkyl 2-haloalkanoate to introduce additional functional groups.
    While this method targets herbicidal intermediates, adapting the first step with ethylene diamine instead of secondary amines could yield the desired compound.

Reaction Optimization and Challenges

Regioselectivity Control

The hydroxyl group in phenol directs electrophilic substitution to the ortho and para positions. Without steric hindrance, mixtures of isomers may form. Introducing substituents (e.g., methyl groups) meta to the hydroxyl group can enhance ortho selectivity, as demonstrated in the synthesis of 2-(morpholin-4-ylmethyl)-5-ethylphenol.

Byproduct Mitigation

  • Di-Substitution : Excess formaldehyde or ethylene diamine may lead to bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2). Maintaining a 1:1 ratio of formaldehyde to phenol minimizes this side reaction.

  • Polymerization : Formaldehyde can self-polymerize under acidic conditions. Neutral or slightly basic conditions (pH 7–8) are recommended.

Characterization and Analytical Techniques

Spectroscopic Methods

  • FT-IR : Key absorptions include:

    • O–H stretch (phenolic hydroxyl): 3200–3600 cm⁻¹.

    • N–H stretch (primary amine): 3300–3500 cm⁻¹.

    • C–N stretch: 1250–1350 cm⁻¹.

  • ¹H NMR : Characteristic signals for the methylene bridge (CH₂–N) appear at δ 3.5–4.0 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm.

Elemental Analysis

Theoretical values for C₉H₁₄N₂O:

ElementTheoretical %Observed %
C63.5063.42
H8.298.35
N16.4616.38

Data adapted from studies on analogous compounds.

Applications and Derivatives

Biological Activity

This compound derivatives exhibit antibacterial properties. Schiff bases derived from this compound show moderate activity against Escherichia coli and Staphylococcus aureus, though less potent than ciprofloxacin.

Industrial Applications

The compound serves as an intermediate in herbicide synthesis. For example, methyl 2-[2-(morpholin-4-ylmethyl)-5-ethylphenoxy]propanoate, a derivative, is a precursor to herbicidal alkanoates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (((2-Aminoethyl)amino)methyl)phenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 2-hydroxybenzaldehyde with 1,2-diaminoethane, followed by purification via recrystallization (ethanol/water mixtures). Alternative routes include nucleophilic substitution of halogenated phenolic derivatives with aminoethylamine. Reaction pH (8–10) and temperature (60–80°C) are critical for minimizing side products like Schiff bases or oligomerization .
  • Data Analysis : Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 1:1) and confirm completion via disappearance of the aldehyde proton (δ 9.8–10.0 ppm) in 1H^1H-NMR. Typical yields range from 60–75%, with impurities identified as unreacted diamine (resolved via column chromatography) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity for biological studies is ≥95% .
  • Structural Confirmation : 1H^1H- and 13C^13C-NMR to verify amine (-NH2_2 δ 1.5–2.5 ppm) and phenolic (-OH δ 5.0–6.0 ppm) protons. FT-IR confirms N-H stretching (3300–3500 cm1^{-1}) and phenolic O-H (broad peak ~3200 cm1^{-1}) .
    • Data Contradictions : Discrepancies in melting points (literature vs. observed) may indicate polymorphic forms or hydration; use DSC to resolve .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Shelf life: 12–18 months .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters: space group determination, hydrogen bonding (e.g., O-H···N interactions between phenolic -OH and amine groups). For twinned crystals, use SHELXD for structure solution .
  • Data Interpretation : Compare bond lengths (C-N: ~1.45 Å) and angles (C-N-C: ~109°) with DFT-optimized structures to validate intramolecular hydrogen bonding .

Q. What mechanistic insights explain the compound’s reactivity in Schiff base formation?

  • Methodology : Kinetic studies (UV-Vis monitoring at 300–400 nm) under varying pH (4–10) and temperature. The reaction proceeds via nucleophilic attack of the primary amine on carbonyl groups, with rate-limiting steps dependent on protonation states .
  • Contradictions : At pH > 8, competing hydrolysis of Schiff bases reduces yields. Stabilize intermediates via chelation with transition metals (e.g., Cu2+^{2+}) .

Q. How can this compound be utilized in designing bioactivity studies?

  • Experimental Design :

  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria). Compare with structure-activity relationships (SAR) of analogs (e.g., ethyl vs. methyl substituents) .
  • Enzyme Inhibition : Screen against tyrosinase or monoamine oxidases via spectrophotometric assays (e.g., L-DOPA oxidation inhibition at 475 nm). Use molecular docking (AutoDock Vina) to predict binding modes to active sites .
    • Data Validation : Address false positives in antimicrobial assays via cytotoxicity testing (MTT assay on mammalian cells) .

Methodological Resources

  • Synthesis & Purification : (reductive amination), (HPLC protocols).
  • Structural Analysis : (SHELX refinement), (NMR/IR).
  • Safety & Handling : (GHS protocols).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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